9a-aza-9a-homo Erythromycin A
Description
Historical Context and Significance within Azalide Development
The journey to 9a-aza-9a-homo Erythromycin (B1671065) A is rooted in the quest to overcome the limitations of erythromycin A, which was discovered in 1952. scirp.org While effective, erythromycin A is unstable in acidic conditions, such as in the stomach, leading to degradation and gastrointestinal side effects. scirp.orguomus.edu.iq This instability prompted extensive research into chemical modifications to enhance its stability and broaden its antibacterial spectrum. scirp.orgmdpi.com
A pivotal breakthrough came with the development of a new class of macrolides called azalides, characterized by the incorporation of a nitrogen atom into the macrolactone ring. uomus.edu.iqsrce.hrdoaj.org The first and most prominent member of this class is azithromycin (B1666446). srce.hrdoaj.orgnih.gov The synthesis of these 15-membered ring macrolides, including azithromycin, involves a critical intermediate: 9a-aza-9a-homo Erythromycin A. srce.hrdoaj.orgresearchgate.net Its creation marked a significant milestone, demonstrating that the macrocyclic ring could be expanded and modified to produce compounds with superior pharmacokinetic profiles. mdpi.comnih.gov
The key chemical transformation enabling the formation of the azalide core is the Beckmann rearrangement of erythromycin A oxime. nih.govresearchgate.netscirp.org This reaction leads to the expansion of the 14-membered erythromycin ring to a 15-membered ring containing a nitrogen atom. researchgate.netscirp.org Subsequent reduction of the resulting imino ether or lactam yields this compound. hovione.comgoogleapis.com This intermediate then serves as the scaffold for further modifications, most notably the N-methylation that produces azithromycin. srce.hrdoaj.orggoogle.com
Evolutionary Perspective from Erythromycin A to Ring-Expanded Macrolides
The evolution from erythromycin A to ring-expanded macrolides like the azalides represents a significant advancement in antibiotic development. Erythromycin A's structure, with a 14-membered lactone ring, was the initial template. nih.gov However, its susceptibility to acid-catalyzed degradation, involving intramolecular ketal formation, limited its oral bioavailability. uomus.edu.iq
Early attempts to improve stability focused on modifying the C-9 ketone and the hydroxyl groups at C-6 and C-11/C-12. asm.org This led to second-generation macrolides such as clarithromycin (B1669154) and roxithromycin (B50055). nih.gov
The conceptual leap to ring-expanded macrolides was a game-changer. The synthesis of this compound demonstrated that inserting a heteroatom, specifically nitrogen, into the macrolactone ring was a viable strategy to create a new class of antibiotics. researchgate.net This structural alteration to a 15-membered ring fundamentally changed the molecule's properties, leading to improved acid stability and an altered antibacterial spectrum. mdpi.comnih.gov
The synthesis of this compound typically involves the following key steps:
Oximation: Erythromycin A is reacted with hydroxylamine (B1172632) to form erythromycin A 9-oxime. google.comtoku-e.com
Beckmann Rearrangement: The oxime undergoes a Beckmann rearrangement, which results in the expansion of the lactone ring and the incorporation of a nitrogen atom, forming an imino ether or a lactam. nih.govscirp.orgsioc-journal.cn
Reduction: The intermediate is then reduced to yield this compound. hovione.comresearchgate.net
This synthetic pathway opened the door for the creation of a wide array of azalide derivatives by modifying the newly introduced nitrogen atom and other positions on the macrolide scaffold.
Academic Research Landscape and Future Directions for this compound Studies
Current academic research continues to explore the potential of this compound and its derivatives. While it is primarily known as a precursor to azithromycin, researchers are investigating its own biological activities and using it as a starting point for novel compounds.
One area of focus is the synthesis of new azalide derivatives with modified substituents on the nitrogen atom or other parts of the molecule to combat growing antibiotic resistance. researchgate.netijpsjournal.com For instance, research has been conducted on the synthesis of 9a-aza-9a-chloro-9a-homoerythromycin A, which has shown improved antimicrobial potency against certain bacterial strains. iapchem.org
Furthermore, the azalide scaffold is being used to develop compounds with activities beyond antibacterial effects, such as antimalarial and immunomodulatory properties. acs.orgmdpi.com The unique pharmacokinetic properties imparted by the azalide structure make it an attractive template for drug discovery in various therapeutic areas. researchgate.net
Future research directions will likely involve:
Novel Synthetic Methodologies: Developing more efficient and environmentally friendly methods for the synthesis of this compound and its analogues. researchgate.net One-pot synthesis methods have already been explored to improve yield and purity. researchgate.net
Exploration of New Derivatives: Synthesizing and evaluating new derivatives with modifications at various positions to address drug-resistant pathogens and explore new therapeutic applications. mdpi.comacs.org This includes the synthesis of novel 11a-azalides and bicyclic azalides. mdpi.comacs.org
Understanding Structure-Activity Relationships: Further elucidating the relationship between the three-dimensional structure of azalides and their biological activity to enable rational drug design. iapchem.org
The foundational role of this compound in the development of azalides ensures its continued importance in the field of medicinal chemistry.
Properties
IUPAC Name |
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecane-7,15-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H68N2O13/c1-14-25-37(10,46)29(41)22(6)38-32(43)18(2)16-35(8,45)31(52-34-27(40)24(39(11)12)15-19(3)48-34)20(4)28(21(5)33(44)50-25)51-26-17-36(9,47-13)30(42)23(7)49-26/h18-31,34,40-42,45-46H,14-17H2,1-13H3,(H,38,43)/t18-,19-,20+,21-,22-,23+,24+,25-,26+,27-,28+,29-,30+,31-,34+,35-,36-,37-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDNUPFGRUGPKK-XBWOTNPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(NC(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](NC(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H68N2O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90616715 | |
| Record name | PUBCHEM_21673481 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90616715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
748.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76820-32-1 | |
| Record name | PUBCHEM_21673481 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90616715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Chemical Transformations of 9a Aza 9a Homo Erythromycin a
Established Synthetic Routes to 9a-aza-9a-homo Erythromycin (B1671065) A
The conversion of Erythromycin A to 9a-aza-9a-homoerythromycin A is a cornerstone of azalide synthesis, involving a sequence of chemical transformations. ub.edugoogle.com
Erythromycin A Oxime Formation
The initial step in the synthesis is the conversion of Erythromycin A to its corresponding oxime. ub.edunih.gov This reaction is typically achieved by treating Erythromycin A with hydroxylamine (B1172632) hydrochloride in the presence of a base. google.comnih.gov The base serves to neutralize the hydrochloric acid formed during the reaction. The reaction can be carried out in a solvent such as methanol (B129727). google.com This oxime, specifically the 9(E)-erythromycin A oxime, is a crucial intermediate for the subsequent ring expansion. nih.govtoku-e.combioaustralis.com
Table 1: Reagents and Conditions for Erythromycin A Oxime Formation
| Starting Material | Reagent | Base | Solvent | Product |
| Erythromycin A | Hydroxylamine Hydrochloride | Weak Base | Methanol | Erythromycin A Oxime |
Beckmann Rearrangement to 6,9-Imino Ether
The pivotal step in the synthesis is the Beckmann rearrangement of Erythromycin A oxime, which leads to the formation of the 6,9-imino ether, a 15-membered ring structure. nih.govsioc-journal.cn This rearrangement is typically induced by treating the oxime with a sulfonyl chloride, such as p-toluenesulfonyl chloride or benzenesulfonyl chloride, in the presence of a base like sodium bicarbonate or triethylamine. google.comnih.gov The reaction is often carried out in a biphasic solvent system, for instance, a mixture of aqueous acetone (B3395972) or methylene (B1212753) chloride and water. google.comnih.gov The resulting 6,9-imino ether is a key precursor to 9a-aza-9a-homoerythromycin A. google.comsioc-journal.cn The purity of the obtained 6,9-imino ether can be in the range of 87-96%. google.com
Hydrogenation of 6,9-Imino Ether to 9a-aza-9a-homo Erythromycin A
The final step in the established synthetic route is the reduction of the 6,9-imino ether to yield 9a-aza-9a-homoerythromycin A. google.comquickcompany.in This transformation can be accomplished through two primary methods: catalytic hydrogenation and reduction with metal hydrides.
Catalytic hydrogenation is a widely employed method for the reduction of the 6,9-imino ether. quickcompany.inepo.org This process involves the use of a noble metal catalyst, such as Platinum on carbon (Pt/C) or Platinum dioxide (PtO2), in the presence of hydrogen gas. quickcompany.inhovione.com The reaction is typically carried out in a solvent like methanol or acetic acid. quickcompany.inepo.org The pH of the reaction mixture is often adjusted to the acidic range, for example, to a pH of 5.5 using perchloric acid or acetic acid. google.comquickcompany.in Hydrogenation is generally performed at elevated temperatures and pressures. For instance, conditions can include a temperature of around 40-45°C and a pressure of 8-14 kg/cm ². google.comquickcompany.in This method has been shown to achieve a high conversion rate of over 85% within a few hours. google.com
Table 2: Catalytic Hydrogenation Conditions
| Substrate | Catalyst | Solvent | Acid | Temperature | Pressure | Conversion | Time |
| 6,9-Imino ether | Pt/C | Methanol | Perchloric Acid | 42°C | 14 kg/cm ² | >85% | 3 hours google.com |
| 6,9-Imino ether | PtO2 | Acetic Acid/Water | - | - | 75 psi | - | 12 hours google.com |
| 6,9-Imino ether | Pt/C | Water | Phosphoric Acid | - | - | - | - google.com |
An alternative to catalytic hydrogenation is the use of metal hydrides, most commonly sodium borohydride (B1222165) (NaBH4), to reduce the 6,9-imino ether. epo.org This reduction is typically performed in a protic solvent such as methanol at a low temperature, for instance, between -10°C and 0°C. epo.orggoogle.com While effective, this method can have drawbacks, as the methanol can react with and decompose the sodium borohydride. epo.org
One-Pot Synthesis Methodologies
To improve efficiency and reduce the need for isolating intermediates, one-pot synthesis methodologies have been developed. googleapis.comgoogle.com In one approach, the Beckmann rearrangement and the subsequent reduction are performed sequentially in the same reaction vessel. researchgate.net For instance, after the formation of the 6,9-imino ether from Erythromycin A oxime in methanol, sodium borohydride is added directly to the reaction mixture to facilitate the reduction to 9a-aza-9a-homoerythromycin A. researchgate.net This method has been reported to produce the final product with a purity of 90.5% and a yield of 98.0%. researchgate.net Another one-pot approach involves carrying out the reduction of the imino ether and a subsequent reductive methylation step in the same vessel using a noble metal catalyst and hydrogen in the presence of formaldehyde (B43269). googleapis.comhovione.com
Derivatization and Analog Synthesis from this compound Scaffold
The scaffold of this compound, an intermediate in the synthesis of the azalide antibiotic azithromycin (B1666446), provides a versatile platform for a wide range of chemical modifications. These transformations aim to generate novel derivatives with potentially improved antibacterial profiles, pharmacokinetic properties, and activity against resistant bacterial strains. Key derivatization strategies focus on several reactive sites within the molecule, including the incorporated nitrogen atom in the macrolide ring, the hydroxyl groups of the cladinose (B132029) sugar, and the aglycone backbone itself.
Reductive Methylation to Azithromycin and Related Azalides
The transformation of 9-deoxo-9a-aza-9a-homoerythromycin A into azithromycin is a pivotal step in the synthesis of this widely used antibiotic. nih.govscirp.org This conversion is typically achieved through reductive methylation, a process that introduces a methyl group onto the newly incorporated nitrogen atom (N-9a) of the expanded 15-membered macrocyclic lactone. nih.govscirp.org
The most common method for this N-methylation is the Eschweiler-Clarke reaction. google.comub.edu This reaction involves treating 9-deoxo-9a-aza-9a-homoerythromycin A with formaldehyde and formic acid. nih.govub.edu In this process, formaldehyde serves as the source of the methyl group, while formic acid acts as the reducing agent. The reaction is often carried out in a solvent such as chloroform (B151607) and may require heating under reflux to proceed to completion. ub.edu
An alternative approach to reductive methylation involves catalytic hydrogenation. google.com In this method, the secondary amine is reacted with formaldehyde in the presence of a noble metal catalyst, such as palladium on charcoal or platinum, under a hydrogen atmosphere. google.comjustia.com Some procedures describe a "one-pot" synthesis where the reduction of the precursor imino ether to 9-deoxo-9a-aza-9a-homoerythromycin A and the subsequent reductive methylation are carried out sequentially in the same reaction vessel without isolating the intermediate. hovione.comjustia.com This streamlined process can improve efficiency and yield. justia.com For instance, a process using a rhodium-on-carbon catalyst has been described for this sequential reaction. google.com
The successful synthesis of azithromycin (9a-methyl-9-deoxo-9a-aza-9a-homoerythromycin A) from erythromycin A via the 9a-aza-9a-homoerythromycin A intermediate represented a significant breakthrough, leading to an antibiotic with a broader spectrum of activity, particularly against Gram-negative bacteria, and improved acid stability compared to erythromycin A. nih.gov
Substitution at Macrocyclic Ring Nitrogen
The nitrogen atom incorporated into the macrocyclic ring of 9a-aza-9a-homoerythromycin A is a key site for derivatization to generate novel azalides. nih.govjst.go.jp Beyond the simple methylation that yields azithromycin, a variety of other substituents can be introduced at this position to explore structure-activity relationships. justia.comjst.go.jp
Alkylation reactions can be used to introduce groups other than methyl. For example, 9a-ethyl and 9a-n-propyl derivatives have been synthesized by reacting 9-deoxo-9a-aza-9a-homoerythromycin A with acetaldehyde (B116499) or propionaldehyde, respectively, under reductive conditions. justia.com These conditions can involve catalytic hydrogenation with a palladium-on-charcoal catalyst or the use of sodium cyanoborohydride as a reducing agent. justia.com Similarly, 9a-allyl and 9a-propargyl derivatives have been prepared through alkylation with the corresponding allyl or propargyl halides. google.com
The introduction of these varied substituents at the N-9a position can influence the biological activity of the resulting azalides. jst.go.jp These modifications can alter the compound's potency, spectrum of activity, and pharmacokinetic properties. nih.gov
Epimerization and Amine Substitution at C-4'' Hydroxyl Site of Cladinose Sugar
The cladinose sugar moiety of 9a-aza-9a-homoerythromycin A, specifically the hydroxyl group at the C-4'' position, presents another opportunity for structural modification to create new azalide derivatives. nih.govjst.go.jp Research has focused on both the epimerization of this hydroxyl group and its replacement with an amine functionality. nih.govresearchgate.net
Furthermore, the replacement of the C-4'' hydroxyl group with an amino group has been shown to yield compounds with interesting biological profiles. nih.govresearchgate.net The introduction of a basic amine at this position can lead to tribasic macrolides with potent activity against certain bacterial strains. researchgate.net The nature of the substituents on this newly introduced amino alcohol can also be varied to fine-tune the antibacterial activity. researchgate.net
Synthesis of Novel Cyclic Carbamates (e.g., 9a,11-cyclic carbamates)
The formation of cyclic carbamates represents a significant structural modification of the 9a-aza-9a-homoerythromycin A scaffold. nih.govjst.go.jp Specifically, 9a,11-cyclic carbamates have been synthesized, creating a new bicyclic system within the 15-membered azalide structure. nih.gov
These cyclic carbamates are prepared from 9-deoxo-9a-aza-9a-homoerythromycin A. nih.govjst.go.jp The synthesis involves the formation of a carbamate (B1207046) linkage between the nitrogen atom at the 9a position and the hydroxyl group at the C-11 position of the aglycone ring. nih.gov
While these novel bicyclic azalides have been successfully synthesized and characterized, their in vitro antibacterial activity has been found to be substantially decreased when compared to azithromycin and its 6-O-methyl derivative. nih.govjst.go.jp This suggests that the conformational constraints imposed by the cyclic carbamate structure may be detrimental to the interaction of these compounds with their bacterial target.
Further modifications of these 9a,11-cyclic carbamates have also been explored. For example, the cladinose sugar at the C-3 position can be removed via acidic hydrolysis to yield 3-descladinosyl derivatives. irb.hr The resulting 3-hydroxyl group can then be acylated to produce various 3-O-acyl derivatives. irb.hr While these 3-O-acyl derivatives showed some improvement in antibacterial activity over their parent cyclic carbamates, their potency remained lower than that of standard macrolide antibiotics. irb.hr
Electrochemical Derivatization (e.g., N-chlorination)
Electrochemical methods offer a unique approach to the derivatization of 9a-aza-9a-homoerythromycin A. srce.hriapchem.org One such method is N-chlorination, which involves the introduction of a chlorine atom onto the nitrogen of the lactam ring (N-9a). srce.hr
This transformation can be achieved through the anodic oxidation of 9a-aza-9a-homoerythromycin A in the presence of electrogenerated reactive chlorine species. srce.hriapchem.orgsrce.hr The reaction proceeds in high yield when the pH of the reaction mixture is maintained above 3. srce.hriapchem.org The resulting product is 9a-aza-9a-chloro-9a-homoerythromycin A, a novel compound in the macrolide class. srce.hr
Spectroscopic analysis of the N-chlorinated product revealed that the introduction of the chlorine atom at the 9a position leads to conformational changes in the molecule. srce.hriapchem.org Specifically, there is an increased abundance of the "folded-out" conformer in solution compared to the parent compound. srce.hriapchem.org
In terms of biological activity, the N-chlorination of the lactam hydrogen resulted in slightly improved antimicrobial potency against certain respiratory pathogens, including Streptococcus pyogenes, Moraxella catarrhalis, and Haemophilus influenzae, as well as Enterococcus faecalis. srce.hriapchem.org
Preparation of Ketolide Derivatives Based on 9a-azahomoerythromycin A
Ketolides are a class of semisynthetic macrolides characterized by the replacement of the cladinose sugar at the C-3 position with a keto group. tandfonline.commdpi.com This structural modification has been applied to the 9a-aza-9a-homoerythromycin A scaffold to create novel ketolide derivatives, sometimes referred to as ketoazalides or ketolactams. scirp.orgscirp.org
The synthesis of these derivatives involves the removal of the cladinose sugar from the 9a-aza-9a-homoerythromycin A backbone, followed by oxidation of the resulting C-3 hydroxyl group to a ketone. researchgate.net Further modifications can be made, such as the introduction of a cyclic carbamate group at the C-11 and C-12 positions. tandfonline.com
The rationale behind the development of ketolides is to overcome bacterial resistance to traditional macrolides and to broaden the spectrum of activity. tandfonline.com By combining the features of a ketolide with the azalide core, researchers have aimed to create new compounds with enhanced antibacterial properties. scirp.orgacs.org For instance, hybrid molecules incorporating a quinolone moiety have been synthesized from 9a-azahomoerythromycin A ketolides, demonstrating the versatility of this scaffold in developing novel antibacterial agents. scirp.org
The resulting 9a-aza-9a-homoerythromycin A-based ketolides have been evaluated for their in vitro activity against a range of respiratory pathogens. scirp.org
By-product Identification and Control in this compound Synthesis
The primary route to 9a-aza-9a-homoerythromycin A involves the Beckmann rearrangement of erythromycin A oxime, followed by the reduction of the resulting imino ether. sci-hub.semdpi.com Impurities can arise from the starting materials, side reactions during the main synthetic steps, and subsequent degradation of the product.
A significant by-product that has been identified is the formamide (B127407) derivative of 9-deoxo-9a-aza-9a-homoerythromycin A. google.comepo.org This impurity can be formed during the reductive methylation step if formic acid and formaldehyde are used under classic Eschweiler-Clarke conditions. google.com
Another class of by-products is the 11,12-hydrogenorthoborates, which can form when sodium borohydride is used as the reducing agent. epo.orggoogle.com The formation of these borates is a known method for protecting vicinal diols. epo.org Specifically, 9-deoxo-9a-aza-11,12-deoxy-9a-methyl-9a-homoerythromycin A 11,12-hydrogenorthoborate has been identified as a contaminant. epo.org The presence of these borate (B1201080) complexes necessitates an additional hydrolysis step to obtain the desired product. google.com
Furthermore, impurities can originate from the erythromycin A starting material itself, which may be a mixture of different erythromycin analogues. sci-hub.se This can lead to the formation of a corresponding range of azithromycin-related compounds (ARCs). sci-hub.se For instance, if the starting material contains erythromycin B, it can lead to the formation of the corresponding azithromycin B analogue.
The control of by-product formation is managed through careful optimization of reaction conditions. This includes the choice of reagents, solvents, temperature, and pH. For example, to avoid the formation of formamide derivatives, alternative reductive alkylation methods can be employed. google.com
To manage the formation of borate adducts, process parameters during the sodium borohydride reduction are controlled, and subsequent hydrolysis conditions are optimized to ensure complete removal of the borate group. epo.orggoogle.comub.edu Purification techniques such as crystallization and chromatography are also employed to remove impurities from the final product. ub.edu High-performance liquid chromatography (HPLC) is a key analytical technique used to detect and quantify the presence of 9a-aza-9a-homoerythromycin A and its related substances, ensuring the quality and purity of the intermediate. researchgate.net
Below are tables detailing some of the identified by-products and the analytical methods used for their detection.
Table 1: Identified By-products in this compound Synthesis
| By-product Name | Chemical Formula | Molecular Weight | Source of Formation |
| Formamide of 9-deoxo-9a-aza-9a-homoerythromycin A | Not Specified | Not Specified | Eschweiler-Clarke reaction conditions. google.com |
| 9-deoxo-9a-aza-11,12-deoxy-9a-methyl-9a-homoerythromycin A 11,12-hydrogenorthoborate | Not Specified | Not Specified | Reduction with sodium borohydride. epo.org |
| Azithromycin-related compounds (ARCs) | Varies | Varies | Impure erythromycin starting material. sci-hub.se |
Table 2: Analytical Methods for By-product Detection
| Analytical Method | Purpose | Key Parameters |
| High-Performance Liquid Chromatography (HPLC) | Assay of 9-deoxo-9a-aza-9a-homoerythromycin A and related substances. researchgate.net | Column: ODS 150 mm × 4.6 mm I.D., Mobile Phase: Acetonitrile/monobasic potassium phosphate (B84403) buffer (25/75), Flow Rate: 1.2 mL/min, Temperature: 30°C, UV Detector: 205 nm. researchgate.net |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Identification and characterization of azithromycin-related compounds (ARCs). sci-hub.se | Used for impurity profiling and structural elucidation. sci-hub.se |
Molecular Mechanism of Action of 9a Aza 9a Homo Erythromycin a and Its Analogs
Interaction with Bacterial Ribosomes
The primary antibacterial action of 9a-aza-9a-homo erythromycin (B1671065) A and its azalide analogs, like azithromycin (B1666446), stems from their ability to disrupt protein synthesis in susceptible bacteria. biosynth.comcymitquimica.comijpsjournal.com This is achieved by targeting the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.
The molecular target for 9a-aza-9a-homo erythromycin A and its analogs is the large 50S subunit of the bacterial 70S ribosome. cymitquimica.comwikipedia.orgresearchgate.net These compounds bind with high affinity to the 23S ribosomal RNA (rRNA) component of this subunit. drugbank.commdpi.comwithpower.com The binding site is strategically located within the polypeptide exit tunnel, adjacent to the peptidyl transferase center (PTC), which is the catalytic core for peptide bond formation. mdpi.comnih.govchemicalbook.com
The insertion of a nitrogen atom into the aglycone ring to form the 15-membered azalide structure, as seen in azithromycin, alters the conformational flexibility of the macrolactone ring compared to the 14-membered ring of erythromycin. nih.govscholaris.ca While the nitrogen atom itself may not directly participate in binding, this modified conformation allows for novel and enhanced interactions with the ribosome. nih.gov For instance, azithromycin's binding involves its lactone ring orienting in a folded-out conformation, with its hydrophobic face interacting with a corresponding hydrophobic patch on the tunnel wall. mdpi.com This interaction can also induce conformational changes in specific rRNA nucleotides, such as A2058 and A2059 (E. coli numbering), which further stabilizes the binding. mdpi.com
By binding within the polypeptide exit tunnel, this compound and its analogs physically obstruct the path of the elongating polypeptide chain. biosynth.comcymitquimica.comoup.com This steric hindrance prevents the nascent peptide from progressing through the tunnel, effectively halting protein synthesis. researchgate.netresearchgate.netoup.com
The mechanism specifically interferes with the translocation step of elongation. drugbank.comresearchgate.net After a peptide bond is formed, the ribosome must move one codon down the mRNA, a process that involves the movement of peptidyl-tRNA from the A-site (aminoacyl site) to the P-site (peptidyl site). The presence of the bound drug in the exit tunnel blocks this process. biosynth.comcymitquimica.comnih.gov This obstruction prevents the release of the growing peptide chain, leading to the dissociation of peptidyl-tRNA from the ribosome and the termination of translation. biosynth.comcymitquimica.com This inhibition of protein synthesis is primarily bacteriostatic, meaning it stops bacterial growth and replication rather than directly killing the cells, although bactericidal activity has been noted at higher concentrations. nih.gov
Comparative Molecular Interactions with Parent Macrolides
The defining feature of the azalide subclass, to which azithromycin belongs, is the 15-membered lactone ring containing a methyl-substituted nitrogen at position 9a, in place of the C9 ketone group in erythromycin. drugbank.comresearchgate.net This change confers greater acid stability and alters the binding dynamics. ijpsjournal.comnih.gov
Key differences in ribosomal interaction include:
Binding Affinity and Conformation : The altered conformation of the 15-membered azalide ring allows for different and, in some cases, more extensive contacts with the 23S rRNA and ribosomal proteins L4 and L22. nih.gov This can lead to a higher binding affinity compared to erythromycin. Related compounds like ketolides, which are also erythromycin derivatives, bind to ribosomes with up to a hundred times greater affinity than erythromycin. nih.govebsco.com
Dual-Binding Potential : Analysis of azithromycin's interaction with the ribosome from Deinococcus radiodurans has suggested a potential dual-binding mode. One molecule binds to domains IV and V of the 23S rRNA, similar to other macrolides, while a second molecule may interact with ribosomal proteins L4 and L22 and domain II of the 23S rRNA. nih.gov This secondary binding site is also a feature of ketolides and contributes to their potency against resistant strains. oup.com
Activity against Resistant Strains : The primary mechanism of macrolide resistance involves enzymatic methylation of the A2058 nucleotide in the 23S rRNA, which reduces drug binding. nih.gov The modified and additional interactions of azalides and ketolides can help overcome this resistance. For example, telithromycin, a ketolide, binds to domain II of the 23S rRNA in addition to the traditional site in domain V, allowing it to remain active against some erythromycin-resistant strains. oup.com
Dissociation Rate : Azithromycin has been observed to be less prone to dissociation from the gram-negative ribosome compared to erythromycin, which may contribute to its enhanced activity against gram-negative pathogens. asm.orgnih.gov
Table 1: Comparison of Ribosomal Interactions
| Feature | Erythromycin A | This compound (and its Analogs) |
|---|---|---|
| Macrolactone Ring | 14-membered | 15-membered |
| Key Structural Group | C9-keto group | C9a-nitrogen atom |
| Primary Binding Site | 50S subunit, 23S rRNA (Domain V) in the polypeptide exit tunnel | 50S subunit, 23S rRNA (Domain V) in the polypeptide exit tunnel |
| Secondary Binding Sites | Not typically observed | Potential interactions with Domain II and ribosomal proteins L4 and L22 |
| Mechanism of Action | Inhibition of protein synthesis via translocation obstruction | Inhibition of protein synthesis via translocation obstruction |
| Binding Affinity | Baseline | Generally higher affinity; less prone to dissociation |
Structure Activity Relationship Sar Studies of 9a Aza 9a Homo Erythromycin a Derivatives
Impact of Macrocyclic Ring Nitrogen Substitution on Biological Activity
The introduction of a nitrogen atom at the 9a position is a defining feature of this azalide series, and substitutions at this site have a profound impact on the biological profile of the resulting compounds. nih.govjst.go.jp The reductive methylation of 9-dihydro-9-deoxo-9a-aza-9a-homoerythromycin A to yield azithromycin (B1666446), where a methyl group is attached to the 9a-nitrogen, is a prime example of how this modification can lead to a significantly more potent and bioavailable antibiotic. nih.gov Azithromycin demonstrates superior activity against key respiratory pathogens like Haemophilus influenzae and Moraxella catarrhalis compared to erythromycin (B1671065). nih.gov
Further research has explored a variety of substituents at the 9a-N position. For instance, the synthesis of 9a-N-substituted azalides with amide and amine functionalities has shown marked advantages over azithromycin, including high selectivity for bacteria and moderate oral bioavailability. researchgate.net The creation of ureas and thioureas at the 9a-position has also been investigated, with some derivatives showing substantial improvement in in-vitro activity against P. falciparum. researchgate.net Additionally, 9a-(4-aminosulfonyl)phenyl-carbamoyl derivatives have been prepared and identified as compounds with antibacterial properties. researchgate.net These studies underscore the critical role of the substituent on the 9a-nitrogen in modulating the antibacterial spectrum and potency of 9a-aza-9a-homo erythromycin A derivatives.
Table 1: Impact of 9a-Nitrogen Substitution on Antibacterial Activity
| Compound | 9a-Nitrogen Substituent | Key Biological Activity Improvement | Reference |
|---|---|---|---|
| Azithromycin | Methyl | Increased potency against H. influenzae and M. catarrhalis | nih.gov |
| Amide/Amine Derivatives | Amide and Amine functionalities | High selectivity for bacteria, moderate oral bioavailability | researchgate.net |
| Urea/Thiourea Derivatives | Ureas and Thioureas | Improved in-vitro activity against P. falciparum | researchgate.net |
| Carbamoyl Derivatives | (4-aminosulfonyl)phenyl-carbamoyl | Antibacterial properties | researchgate.net |
Role of C-4'' Cladinose (B132029) Sugar Modifications on Ribosomal Binding Affinity
In the context of this compound derivatives, semisynthetic modifications have focused on the C-4'' position of the cladinose sugar. nih.govjst.go.jp These modifications include epimerization of the C-4'' hydroxyl group and its substitution with an amine group. nih.gov The resulting compounds, such as the N-methyl, C-4'' epimers and the C-4'' amine derivatives, have been identified as particularly interesting agents with performance superior to erythromycin A. nih.gov These findings suggest that while the cladinose sugar itself may not be the primary anchor for ribosomal binding, alterations at its C-4'' position can indirectly influence the molecule's interaction with the ribosome or affect other pharmacokinetic properties, ultimately enhancing its biological activity. Further exploration into 4"-deoxy-4"-amino derivatives has also been a subject of investigation. google.com
Table 2: Effect of C-4'' Cladinose Sugar Modifications
| Modification at C-4'' | Resulting Compound Type | Observed Outcome | Reference |
|---|---|---|---|
| Epimerization of hydroxyl group | C-4'' epimers | Superior performance compared to erythromycin A | nih.gov |
| Substitution with amine group | C-4'' amine derivatives | Superior performance compared to erythromycin A | nih.gov |
Conformational Analysis and its Correlation with Biological Efficacy
The three-dimensional shape, or conformation, of macrolide antibiotics is intrinsically linked to their ability to bind to the bacterial ribosome and exert their therapeutic effect. Conformational analysis of this compound and its derivatives has been instrumental in understanding their structure-activity relationships. researchgate.net Techniques such as 2D NMR spectroscopy and molecular modeling have been employed to determine the predominant conformations of these molecules in solution. researchgate.net
These studies have revealed that the insertion of the nitrogen atom to form the 15-membered ring in azalides alters the conformation of the lactone ring compared to 14-membered macrolides. weizmann.ac.il This altered conformation can lead to novel interactions with the ribosomal target. weizmann.ac.il For example, the conformation of azithromycin has been determined using NMR and molecular mechanics, providing insights into its interaction with the ribosome. researchgate.net
Comparative SAR Analysis with 14-membered Macrolides and other Azalides
A comparative analysis of the structure-activity relationships of this compound derivatives with traditional 14-membered macrolides (like erythromycin A) and other azalides is crucial for understanding the advantages of this chemical class.
Comparison with 14-membered Macrolides: The primary difference between this compound and 14-membered macrolides is the expansion of the macrocyclic ring to 15 members through the incorporation of a nitrogen atom. nih.govpharmgkb.org This structural change in azalides like azithromycin prevents the acid-catalyzed intramolecular degradation that plagues erythromycin A, leading to improved acid stability and oral bioavailability. nih.govrdd.edu.iq Erythromycin A is unstable in the acidic environment of the stomach and is converted to inactive hemiketal and spiroketal forms. scirp.orgscirp.org The azalide structure blocks this degradation pathway. rdd.edu.iq Consequently, azithromycin has a longer half-life and achieves higher tissue concentrations than erythromycin. nih.govpharmgkb.org While erythromycin is effective against many Gram-positive bacteria, azalides exhibit an expanded spectrum that includes better activity against Gram-negative bacteria such as H. influenzae. nih.govpharmgkb.org
Table 3: Comparative Properties of Macrolide Classes
| Characteristic | 14-membered Macrolides (Erythromycin A) | 15-membered Azalides (this compound Derivatives) | Reference |
|---|---|---|---|
| Macrocyclic Ring Size | 14-membered | 15-membered | pharmgkb.org |
| Key Structural Feature | C9-keto group | 9a-nitrogen atom | nih.govpharmgkb.org |
| Acid Stability | Unstable, forms inactive hemiketals | Stable, degradation pathway is blocked | nih.govrdd.edu.iqscirp.org |
| Gram-Negative Activity | Limited | Improved, especially against H. influenzae | nih.govpharmgkb.org |
| Pharmacokinetics | Shorter half-life | Longer half-life, higher tissue concentrations | nih.govpharmgkb.org |
Molecular Basis of Bacterial Resistance to 9a Aza 9a Homo Erythromycin a and Its Derivatives
Ribosomal Target Modification Mechanisms
Alterations in the bacterial ribosome, the site of action for macrolide antibiotics, represent a significant mechanism of resistance. These modifications prevent or reduce the binding affinity of 9a-aza-9a-homo erythromycin (B1671065) A, thereby allowing protein synthesis to continue unimpeded.
The most prevalent mechanism of acquired resistance to macrolides is the post-transcriptional methylation of the 23S rRNA, a critical component of the 50S ribosomal subunit. hpra.iepfizer.com This modification is catalyzed by a family of enzymes known as Erm (erythromycin ribosome methylase) methyltransferases. hpra.ieasm.org These enzymes add one or two methyl groups to a specific adenine (B156593) residue, typically at position A2058 (in the Escherichia coli numbering system), within domain V of the 23S rRNA. hpra.iepfizer.comasm.org This region is a key part of the macrolide binding site.
The methylation of A2058 induces a conformational change in the ribosome, which significantly reduces the binding affinity of 14- and 15-membered macrolides, including 9a-aza-9a-homo erythromycin A and its derivatives. asm.org This often results in a high level of resistance to macrolides, lincosamides, and streptogramin B antibiotics, a phenotype referred to as MLSB resistance. asm.org The genes encoding these Erm methylases are frequently located on mobile genetic elements like plasmids and transposons, facilitating their horizontal transfer between bacteria and contributing to the rapid spread of resistance. nih.gov
Bacterial resistance to this compound can also arise from mutations in the genes encoding ribosomal proteins or in the 23S rRNA itself. nih.govnih.gov These mutations are a less common mechanism of resistance compared to Erm-mediated methylation but are clinically significant.
Mutations have been identified in the genes encoding the L4 and L22 ribosomal proteins, which are located near the macrolide binding site in the peptide exit tunnel of the 50S ribosomal subunit. nih.govnih.gov Alterations in these proteins can indirectly affect the conformation of the 23S rRNA, leading to reduced drug binding. nih.gov For instance, mutations in the L4 protein can cause conformational changes in domains II, III, and V of the 23S rRNA, disrupting the translational activity of the ribosome. nih.gov Similarly, mutations in the non-conserved region of the L22 protein have been observed in resistant clinical isolates. nih.gov
In addition to mutations in ribosomal proteins, direct mutations in the 23S rRNA gene can also confer resistance. nih.gov These mutations often occur at or near the A2058 residue, the same site targeted by Erm methylases, as well as other nucleotides within the macrolide binding pocket. pfizer.com These changes directly interfere with the binding of this compound to its ribosomal target.
Efflux Pump Mechanisms (e.g., mef genes, msrA)
Another major strategy employed by bacteria to resist the effects of this compound is the active transport of the antibiotic out of the cell. pfizer.com This is accomplished by efflux pumps, which are membrane-associated protein complexes that recognize and expel a wide range of antimicrobial agents.
The mef (macrolide efflux) genes, such as mef(A) and mef(E), encode for efflux pumps belonging to the major facilitator superfamily (MFS). hpra.ienih.gov These pumps specifically recognize and export 14- and 15-membered macrolides, conferring what is known as the M phenotype of resistance. nih.gov The mef genes are often found on mobile genetic elements, contributing to their dissemination. nih.gov
Another important efflux system is encoded by the msrA (macrolide-streptogramin resistance) gene. nih.gov The MsrA protein is an ATP-binding cassette (ABC) transporter that actively removes macrolides from the bacterial cell. nih.gov In some bacteria, such as Streptococcus pneumoniae, the mef and mel (a homolog of msrA) genes are located adjacent to each other on a genetic element and are transcribed as an operon, indicating a coordinated efflux mechanism. nih.gov The presence of both genes is often required to confer high-level macrolide resistance. nih.gov
Investigation of Activity Against Resistant Bacterial Strains
Derivatives of this compound have been synthesized and evaluated for their activity against bacterial strains that are resistant to older macrolides like erythromycin A. These investigations aim to develop new compounds that can overcome existing resistance mechanisms.
For example, the reductive methylation of 9-dihydro-9-deoxo-9a-aza-9a-homoerythromycin A led to the creation of azithromycin (B1666446), which demonstrated a broader spectrum of activity, including against Haemophilus influenzae and Moraxella catarrhalis, and was more potent than erythromycin against several key respiratory pathogens. nih.gov
Further modifications, such as the synthesis of azithromycin-sulfonamide conjugates, have shown improved activity against inducible resistant Streptococcus pyogenes compared to both azithromycin and the parent compound, 9-deoxo-9-dihydro-9a-aza-9a-homoerythromycin A. nih.gov Similarly, novel macrolone derivatives, which combine the macrolide scaffold with a quinolone moiety, have exhibited excellent antibacterial potency against key erythromycin-resistant Gram-positive and Gram-negative bacterial strains. nih.govsemanticscholar.org
The table below presents the in vitro activity (Minimum Inhibitory Concentration, MIC in µg/ml) of 9a-aza-9a-homoerythromycin A (Compound 1) and its chlorinated derivative, 9a-aza-9a-chloro-9a-homoerythromycin A (Compound 2), against various bacterial strains, including those with defined resistance phenotypes. srce.hr
| Bacterial Strain | Resistance Phenotype | MIC (µg/ml) of Compound 1 | MIC (µg/ml) of Compound 2 |
| S. aureus PSCB0329 | eryS | 0.25 | 0.25 |
| S. aureus PSCB0538 | iMLS | >128 | >128 |
| S. aureus PSCB0330 | cMLS | >128 | >128 |
| S. aureus PSCB0331 | M | 8 | 8 |
| S. pneumoniae PSCB0540 | eryS | 0.03 | 0.06 |
| S. pyogenes PSCB0542 | eryS | 0.125 | 0.015 |
| M. catarrhalis ATCC 25238 | eryS | 0.06 | 0.03 |
| H. influenzae ATCC 49247 | eryS | 2 | 1 |
| E. faecalis ATCC 29212 | eryS | 8 | 4 |
Data sourced from: Electrochemical Synthesis, Structure Elucidation and Antibacterial Evaluation of 9a-aza-9a-chloro-9a- homoerythromycin A. srce.hr eryS: Erythromycin-susceptible; iMLS: Inducible macrolide-lincosamide-streptogramin B resistance; cMLS: Constitutive macrolide-lincosamide-streptogramin B resistance; M: M-phenotype (efflux).
These findings indicate that while some modifications, like the N-chlorination in Compound 2, can slightly improve potency against certain susceptible strains, they may not overcome high-level resistance mechanisms like MLS. srce.hr The development of new derivatives of this compound remains an active area of research to combat the growing challenge of antibiotic resistance. nih.govsemanticscholar.org
Chemical Stability and Degradation Pathways of 9a Aza 9a Homo Erythromycin a
Influence of pH on Compound Stability
The stability of 9a-aza-9a-homo erythromycin (B1671065) A and its methylated derivative, azithromycin (B1666446), is markedly influenced by pH. Unlike erythromycin A, which rapidly degrades in acidic conditions, the azalide structure is significantly more resilient. nih.govoup.com In acidic aqueous media, erythromycin A undergoes intramolecular dehydration to form inactive products. nih.govebmconsult.com The substitution of the carbonyl group at the 9a position with a methyl-substituted nitrogen in azithromycin blocks this internal dehydration pathway. nih.govnih.gov
For azithromycin, stability improves tenfold for each unit increase in pH within the range of 1.0 to 4.1. nih.govoup.com This increased stability in low pH environments, such as that found in the stomach, is a crucial factor in its enhanced oral bioavailability compared to erythromycin A. nih.gov While erythromycin has a stability maximum in the pH range of 7.5 to 8.5, azithromycin's structural design provides inherent acid stability. oup.com
Kinetic studies on the degradation of certain derivatives in artificial gastric juice have shown that the cleavage of the cladinose (B132029) sugar is a primary decomposition pathway. nih.gov The rate of degradation is highly dependent on the pH of the solution.
Identification of Chemical Degradation Products in Various Media
The degradation of erythromycin A in acidic aqueous media proceeds through the formation of erythromycin-6,9-hemiketal and subsequently anhydroerythromycin, both of which are largely inactive. scirp.orgnih.gov This pathway is initiated by an intramolecular reaction between the ketone at C9 and the hydroxyl groups at C6 and C12. scirp.org
The structural modification in 9a-aza-9a-homo erythromycin A and its derivatives, like azithromycin, prevents this hemiketal formation. nih.govnih.gov Consequently, the primary degradation pathway for azithromycin in acidic conditions is the acid-catalyzed hydrolysis of the ether bond connecting the cladinose sugar to the aglycone ring. nih.gov In some instances of synthesizing 9-deoxo-9a-aza-9a-homoerythromycin A, acid degradation can lead to the formation of deosaminylazaerythromycin. google.com
Comparative Stability with Erythromycin A and Other Azalides
The defining characteristic of this compound and its subsequent azalide derivatives is their superior stability in acidic conditions compared to erythromycin A. oup.comnih.gov At 37°C and pH 2, erythromycin A undergoes 10% decay in a mere 3.7 seconds, whereas azithromycin requires 20.1 minutes for the same level of degradation. nih.govoup.com This highlights the profound impact of the nitrogen insertion into the macrolide ring.
The activation energy required for the hydrolysis of the cladinose sugar from azithromycin is 25.3 kcal/mol, which is significantly higher than the 15.6 kcal/mol activation energy for the internal dehydration reaction of erythromycin A. nih.govoup.com This difference in activation energy further quantifies the enhanced stability of the azalide structure. This greater acid stability is a key factor contributing to the higher plasma concentrations achieved with oral administration of azithromycin compared to erythromycin. oup.com Other semi-synthetic macrolides like clarithromycin (B1669154) and roxithromycin (B50055) also exhibit improved acid stability over erythromycin A, but the azalide structure of this compound derivatives sets a higher benchmark. scirp.orgnih.gov
Advanced Analytical Methodologies for Research on 9a Aza 9a Homo Erythromycin a
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. For 9a-aza-9a-homo Erythromycin (B1671065) A, also known as azithromycin (B1666446), this methodology has been indispensable in identifying and characterizing its various solid-state forms, including polymorphs and pseudopolymorphs (hydrates and solvates). google.com.naresearchgate.net The specific crystalline structure can significantly influence the physicochemical properties of the active pharmaceutical ingredient.
The synthesis and crystallization of 9a-aza-9a-homo Erythromycin A can yield different forms, such as an amorphous anhydrous state or various crystalline hydrates and solvates. google.com.na The commercially prominent form is azithromycin dihydrate, but extensive research has revealed a multitude of other crystalline structures, many of which are isostructural pseudopolymorphs. google.com.namdpi.com
Single-crystal X-ray diffraction provides the most precise data for identifying these forms, revealing details about the unit cell, space group, and the conformation of the molecule within the crystal lattice. google.com.naresearchgate.net
Detailed Research Findings
Azithromycin Dihydrate: The crystal structure of the non-hygroscopic dihydrate form of this compound was one of the earliest to be fully characterized. google.com.na It is distinguished by its orthorhombic crystal system. google.com.na The molecular formula for this form is C₃₈H₇₂N₂O₁₂·2H₂O. pfizer.comfda.gov
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | google.com.na |
| Space Group | P2₁2₁2₁ | google.com.na |
Interactive data table based on the data in the text.
Isostructural Monohydrate Pseudopolymorphs: A significant body of research has focused on a series of stable, isostructural pseudopolymorphs of this compound. google.com.nagoogle.com These forms are characterized by a monoclinic space group (P2₁) and exhibit a unique channel-like crystal packing. google.com.na These channels can accommodate varying numbers of water and/or organic solvent molecules, leading to a family of related crystal structures. google.com.nagoogle.com The general formula for these pseudopolymorphs can be represented as C₃₈H₇₂N₂O₁₂·xH₂O·yS, where S is an organic solvent. google.com
X-ray crystallography studies have confirmed that the solid-state conformation of the azithromycin molecule is affected by the specific solvent molecules present within the crystal lattice. researchgate.net Despite the inclusion of different solvents like ethanol, methanol (B129727), n-propanol, acetone (B3395972), and others, the fundamental crystal packing remains similar, hence the term "isostructural". google.com.nagoogle.com
The refined cell parameters for one studied azithromycin monohydrate were determined to be a = 16.05245 Å, b = 16.1023 Å, c = 18.41222 Å, with an angle β of 109.151°, confirming a monoclinic unit cell with the space group P2₁. nih.gov More generally, this family of pseudopolymorphs shares a consistent set of crystallographic parameters. google.com
| Parameter | Value Range | Reference |
| Crystal System | Monoclinic | google.com.nagoogle.com |
| Space Group | P2₁ | google.com.nagoogle.comnih.gov |
| Unit Cell Axis a | 15.5 - 17.0 Å | google.com |
| Unit Cell Axis b | 15.5 - 17.0 Å | google.com |
| Unit Cell Axis c | 17.5 - 19.5 Å | google.com |
| Unit Cell Angle β | 106° - 112° | google.com |
Interactive data table based on the data in the text. This table represents the general parameters for the family of isostructural monohydrate pseudopolymorphs.
Other solvated forms, such as a monohydrate hemi-ethanol solvate (Form F), monohydrate hemi-n-propanol solvate (Form J), and monohydrate monocyclohexane solvate (Form D), have also been identified and characterized using single-crystal X-ray diffraction. google.comgoogle.com These studies further underscore the structural versatility of this compound in the solid state.
Computational Chemistry and Molecular Modeling Approaches
Conformational Analysis and Dynamics
The three-dimensional structure and conformational flexibility of 9a-aza-9a-homoerythromycin A are critical determinants of its biological activity. Conformational analysis of azalides, a class to which 9a-aza-9a-homoerythromycin A belongs, has been investigated using a combination of 2D NMR spectroscopy and molecular modeling techniques. These studies have revealed that 15-membered azalides predominantly adopt a 'folded-out' conformation in the solid state. In this arrangement, the aglycone macrocycle folds in a way that positions the cladinose (B132029) and desosamine (B1220255) sugar moieties in specific orientations relative to the lactone ring.
Molecular dynamics (MD) simulations offer a powerful method to explore the conformational landscape and dynamics of 9a-aza-9a-homoerythromycin A in different environments, such as in aqueous solution or when bound to its ribosomal target. These simulations can reveal the inherent flexibility of the macrolactone ring and the glycosidic linkages, as well as the dynamics of intramolecular hydrogen bonds that stabilize the molecule's conformation. Understanding these dynamic properties is crucial as they can influence the molecule's ability to penetrate bacterial membranes and adopt a bioactive conformation upon binding to the ribosome.
Table 1: Predominant Conformational Features of 15-Membered Azalides
| Feature | Description |
| Macrolactone Ring Conformation | Primarily a 'folded-out' conformation. |
| Sugar Moiety Orientation | The α-L-cladinose sugar typically adopts a 1C4 conformation. |
| The β-D-desosamine sugar generally assumes a 4C1 conformation. | |
| Key Intramolecular Interactions | Intramolecular hydrogen bonds involving the hydroxyl groups and the nitrogen atom in the aglycone ring contribute to conformational stability. |
Molecular Docking Simulations with Ribosomal Targets
The primary molecular target of macrolide antibiotics is the 50S ribosomal subunit of bacteria, where they bind within the nascent peptide exit tunnel and inhibit protein synthesis. Molecular docking simulations are instrumental in predicting and analyzing the binding mode of 9a-aza-9a-homoerythromycin A to its ribosomal target.
Docking studies performed on derivatives of the closely related azithromycin (B1666446) with the E. coli ribosome have shown that these compounds occupy the same binding pocket as erythromycin (B1671065). The binding is characterized by a network of hydrogen bonds and van der Waals interactions with specific nucleotides of the 23S rRNA. It is anticipated that 9a-aza-9a-homoerythromycin A would exhibit a similar binding mode, with its desosamine sugar playing a crucial role in anchoring the molecule to the ribosome through interactions with key adenine (B156593) residues. The expanded 15-membered azalide ring, a hallmark of 9a-aza-9a-homoerythromycin A, can lead to additional contacts within the ribosomal tunnel, potentially enhancing its binding affinity and antibacterial activity compared to 14-membered macrolides.
Table 2: Key Ribosomal Interactions for Azalide Derivatives from Docking Simulations
| Interacting Moiety of Azalide | Ribosomal Component (E. coli) | Type of Interaction |
| Desosamine Sugar | A2058, A2059 (23S rRNA) | Hydrogen Bonding, van der Waals |
| Macrolactone Ring | Hydrophobic surface of the exit tunnel | van der Waals |
| Cladinose Sugar | A2062, U2609 (23S rRNA) | Potential Hydrogen Bonding |
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of 9a-aza-9a-homoerythromycin A. These calculations provide valuable information about the molecule's charge distribution, molecular orbitals (HOMO and LUMO), and electrostatic potential, which are fundamental to understanding its reactivity and intermolecular interactions.
Studies on azithromycin using DFT have provided insights that are likely transferable to 9a-aza-9a-homoerythromycin A. nih.gov These calculations can determine various molecular descriptors such as dipole moment, ionization potential, and electron affinity. nih.gov The distribution of electron density highlights the electronegative oxygen and nitrogen atoms as sites for potential hydrogen bonding and electrostatic interactions with the ribosome. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A comprehensive electronic structure analysis can aid in understanding the molecule's binding affinity and its susceptibility to metabolic transformations.
Table 3: Predicted Electronic Properties of Azithromycin from DFT Calculations
| Electronic Property | Significance |
| Dipole Moment | Influences solubility and interactions with polar environments. |
| HOMO Energy | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | Indicator of chemical reactivity and stability. |
| Electrostatic Potential | Maps the charge distribution and predicts sites for intermolecular interactions. |
Predictive Modeling for Structure-Activity Relationships (QSAR)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For 9a-aza-9a-homoerythromycin A and its analogs, QSAR studies can be invaluable for predicting antibacterial potency and guiding the synthesis of new derivatives with improved efficacy.
A QSAR model for erythromycin A derivatives has been developed using quantum chemical descriptors to predict their binding affinity for a specific receptor. nih.gov This study demonstrated that electron-related terms are crucial in modulating the biological activity. nih.gov For 9a-aza-9a-homoerythromycin A, a QSAR model would typically involve calculating a wide range of molecular descriptors, including constitutional, topological, geometrical, and electronic parameters. Statistical methods such as multiple linear regression (MLR) or more advanced machine learning algorithms would then be used to build a predictive model. Such models can identify the key structural features that positively or negatively influence antibacterial activity, thereby providing a rational basis for the design of novel azalides.
Table 4: Common Descriptor Classes in QSAR Studies of Macrolides
| Descriptor Class | Examples | Relevance to Activity |
| Constitutional | Molecular weight, number of heteroatoms | Overall size and composition |
| Topological | Connectivity indices, shape indices | Molecular branching and shape |
| Geometrical | Molecular surface area, volume | Steric interactions |
| Electronic | Dipole moment, partial charges, HOMO/LUMO energies | Electrostatic interactions, reactivity |
| Hydrophobic | LogP | Membrane permeability |
Emerging Research Frontiers and Methodological Innovations
Application of Novel Synthetic Methodologies for Enhanced Analogs
The core structure of 9a-aza-9a-homoerythromycin A provides a versatile scaffold for semi-synthetic modifications aimed at enhancing antibacterial potency and expanding the spectrum of activity. Researchers are employing innovative synthetic strategies to create a new generation of azalides with superior properties.
Key synthetic modifications focus on various sites of the molecule, including the 9a-nitrogen atom, the cladinose (B132029) sugar, and the aglycone ring. nih.gov For instance, the synthesis of 3-O-acyl derivatives of 9a,11-cyclic carbamates of 9a-aza-9a-homoerythromycin A has been explored to improve antibacterial activity. irb.hr Although these specific analogs showed lower activity than standard macrolides, the methodology represents a viable pathway for structural diversification. irb.hr Another approach involves creating novel 9a,11-cyclic carbamates, which, while demonstrating substantially decreased in vitro antibacterial activity compared to azithromycin (B1666446), provided crucial structure-activity relationship data. nih.gov
More successful modifications have included substitutions at the 9a-nitrogen and the C-4'' position of the cladinose sugar. nih.gov These efforts have led to the development of analogs with significantly improved Gram-negative potency, notably against Haemophilus influenzae and Neisseria gonorrhoeae. nih.gov Furthermore, the synthesis of ureas and thioureas of 15-membered azalides has yielded compounds with substantially improved in vitro activity against P. falciparum, showcasing the platform's potential beyond antibacterial applications. researchgate.net These synthetic endeavors highlight a strategic move towards rationally designed analogs with tailored biological profiles.
| Synthetic Modification | Target Site | Objective | Key Finding | Reference |
|---|---|---|---|---|
| Acylation | C-3 hydroxyl group | Improve antibacterial activity | Resulting 3-O-acyl derivatives exhibited improved, but overall lower, activity compared to parent compounds. | irb.hr |
| Cyclic Carbamate (B1207046) Formation | 9a-N and 11-OH | Explore structure-activity relationships | The novel 9a,11-cyclic carbamates showed significantly reduced antibacterial activity. | nih.gov |
| N-Substitution and C-4'' Epimerization | 9a-N and C-4'' of cladinose | Enhance Gram-negative potency and pharmacokinetics | Led to azalides with expanded spectrum (e.g., H. influenzae) and substantially increased half-life. | nih.gov |
| Urea/Thiourea Formation | 9a-N position | Develop novel antimalarial agents | Analogs showed up to 88-fold greater in vitro activity against P. falciparum than azithromycin. | researchgate.net |
Advanced Spectroscopic and Imaging Techniques for Real-time Studies
Understanding the structural dynamics and cellular interactions of 9a-aza-9a-homoerythromycin A and its analogs is crucial for elucidating their mechanism of action. Advanced spectroscopic and imaging techniques are indispensable tools in this pursuit.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D) NMR, has been instrumental in the structural characterization of novel analogs. Techniques such as 1H-1H and 1H-13C 2D NMR have been used to confirm the structures of newly synthesized 9a,11-cyclic carbamates. nih.gov These methods, often combined with molecular modeling, provide detailed insights into the conformation of macrolides in both free and ribosome-bound states. mdpi.com
For real-time visualization of these compounds within biological systems, fluorescent labeling has emerged as a powerful technique. researchgate.net Researchers have synthesized fluorescently labeled macrolides, such as 9a-NBD-azithromycin, by conjugating a fluorophore to the azalide structure. researchgate.net These fluorescent probes allow for the study of the antibiotic's distribution and accumulation in living cells using techniques like confocal microscopy. researchgate.net This approach provides a dynamic view of the drug's behavior, offering critical information on its cellular pharmacokinetics and interaction with bacterial cells in vivo. researchgate.net
| Technique | Application | Information Gained | Reference |
|---|---|---|---|
| 2D NMR Spectroscopy (e.g., 1H-1H, 1H-13C) | Structural characterization of new analogs | Precise molecular structure and conformation of derivatives like 9a,11-cyclic carbamates. | nih.govmdpi.com |
| Fluorescence Imaging (Confocal Microscopy) | Real-time tracking of macrolides in living cells | Cellular distribution, accumulation, and pharmacokinetic profile of fluorescently-labeled analogs (e.g., 9a-NBD-azithromycin). | researchgate.net |
| X-ray Crystallography | High-resolution structural analysis | Detailed 3D structure of macrolide-ribosome complexes, revealing binding interactions. | mdpi.com |
| Cryogenic Electron Microscopy (Cryo-EM) | Structural analysis of large biomolecular complexes | Structure of macrolides bound to the ribosome in near-native states. | mdpi.com |
Integration of Omics Technologies for Resistance Mechanism Elucidation
The rise of antimicrobial resistance (AMR) necessitates a deeper understanding of the underlying molecular mechanisms. Omics technologies offer a holistic approach to unravel the complex bacterial responses to macrolide antibiotics. mdpi.comresearchgate.net
Genomics and Metagenomics : These fields are crucial for identifying known and novel antibiotic resistance genes (ARGs) within bacterial populations. mdpi.com Whole-genome sequencing of resistant strains allows for the detection of point mutations in macrolide target sites, such as the 23S rRNA gene, as well as mutations in ribosomal proteins L22 and L23. mdpi.comasm.org Metagenomic approaches can analyze the entire genetic material from a microbial community, providing a broader picture of the "resistome" in a given environment. mdpi.commdpi.com
Transcriptomics and Proteomics : These technologies quantify the expression of genes and proteins, respectively, revealing how bacteria adapt their cellular processes in response to antibiotic stress. mdpi.com Studies have used transcriptomics to investigate altered metabolic pathways in the presence of macrolides. mdpi.com Proteomics can identify changes in protein abundance, such as the upregulation of efflux pumps or modifications to ribosomal proteins, which contribute to resistance. oup.com
Metabolomics : This approach analyzes the complete set of small-molecule metabolites, offering a functional readout of the cellular state. It can help identify metabolic reprogramming that allows bacteria to survive antibiotic exposure. mdpi.com
The integration of these multi-omics technologies provides a comprehensive, system-level view of resistance. researchgate.net This approach moves beyond identifying single resistance determinants to understanding the complex, interconnected networks that govern a bacterium's response to macrolides. oup.com
| Omics Technology | Primary Focus | Key Insights Provided | Reference |
|---|---|---|---|
| Genomics | DNA sequence | Identification of antibiotic resistance genes (ARGs) and point mutations in drug targets (e.g., 23S rRNA). | mdpi.comasm.org |
| Metagenomics | Genomic material of a microbial community | Comprehensive analysis of the "resistome" and microbial diversity in an environment. | mdpi.commdpi.com |
| Transcriptomics | Gene expression (RNA) | Quantification of changes in gene expression and altered metabolic pathways under antibiotic stress. | mdpi.com |
| Proteomics | Protein expression and modification | Detection of changes in protein levels (e.g., efflux pumps) and post-translational modifications. | oup.com |
| Metabolomics | Metabolite profiles | Functional readout of cellular state and identification of metabolic rerouting for survival. | mdpi.com |
Novel Bioinformatic and Chemoinformatic Tools for Compound Analysis
The vast amount of data generated by omics studies and high-throughput screening requires sophisticated computational tools for analysis and interpretation. Bioinformatics and chemoinformatics are becoming essential for both understanding resistance and designing new macrolides.
Bioinformatic pipelines are critical for analyzing whole-genome sequencing data to pinpoint mutations associated with resistance. mdpi.com Specialized tools are also being developed to streamline the analysis of resistome data. For example, ResistoXplorer is a web-based tool that facilitates the visual, statistical, and exploratory analysis of ARG abundance profiles from metagenomic studies, making complex data more accessible to researchers. oup.com It allows for comparative analysis and the integration of microbiome and resistome data to uncover potential correlations between specific bacteria and ARGs. oup.com
On the drug discovery front, chemoinformatic tools are enabling the rational design of next-generation macrolides. SIME (Synthetic Insight-based Macrolide Enumerator) is a software technology that can generate vast virtual libraries of macrolides with synthetic feasibility. researchgate.net By using knowledge of macrolide biosynthesis, SIME can enumerate billions of potential structures. researchgate.net These virtual libraries can then be screened using computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking to identify promising candidates with desirable properties, accelerating the discovery process. researchgate.net
| Tool/Approach | Category | Function/Application | Reference |
|---|---|---|---|
| Whole-Genome Sequencing Analysis Pipelines | Bioinformatics | Comparison of resistant and susceptible strain genomes to identify candidate resistance mutations. | mdpi.com |
| ResistoXplorer | Bioinformatics | Web-based visual and statistical analysis of resistome data from metagenomic studies. | oup.com |
| SIME (Synthetic Insight-based Macrolide Enumerator) | Chemoinformatics | Generates large, synthetically feasible virtual libraries of macrolides for rational drug design. | researchgate.net |
| QSAR and Molecular Docking | Chemoinformatics | Predicts the activity of virtual compounds and models their binding to target sites. | researchgate.net |
Q & A
Q. What is the molecular mechanism of 9a-aza-9a-homo Erythromycin A in inhibiting bacterial protein synthesis?
This macrolide derivative binds to the 50S subunit of bacterial ribosomes, preventing peptide chain elongation by blocking the addition of new amino acids. Its structural modifications (e.g., aza-homo substitution) enhance binding stability compared to erythromycin . Methodologically, researchers can confirm this mechanism using ribosomal binding assays (e.g., fluorescence polarization) or cryo-EM to visualize interactions .
Q. What standard in vitro assays are recommended to evaluate the antibacterial efficacy of this compound?
Minimum Inhibitory Concentration (MIC) assays against Gram-positive and atypical pathogens (e.g., Streptococcus pneumoniae, Legionella) are standard. Time-kill kinetics and post-antibiotic effect studies can further characterize bactericidal activity. Ensure consistency in bacterial strain selection and growth conditions to minimize variability .
Q. How does the structural modification of this compound influence its pharmacokinetic properties?
The aza-homo substitution reduces acid lability, improving oral bioavailability. Researchers should compare plasma half-life, tissue distribution, and metabolic stability (e.g., liver microsomal assays) between this derivative and erythromycin. Pharmacokinetic parameters like AUC and Cmax can be quantified via LC-MS .
Advanced Research Questions
Q. What experimental designs are optimal for studying resistance mechanisms against this compound?
Use in vitro resistance induction models by serial passage of bacterial strains under sub-MIC conditions. Whole-genome sequencing of resistant mutants can identify mutations in ribosomal proteins (e.g., L22/L4) or efflux pump regulators. Pair this with ribosomal footprinting to correlate genetic changes with altered drug binding .
Q. How can factorial design principles be applied to optimize the synthesis of novel this compound derivatives?
A 2^k factorial design can test variables like reaction temperature, catalyst concentration, and solvent polarity. Response surface methodology (RSM) can model yield and purity outcomes. Advanced characterization (e.g., NMR, HRMS) ensures structural fidelity .
Q. What computational methods are effective in predicting the interaction of this compound with mutant ribosomes?
Molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations can quantify binding affinity changes caused by ribosomal mutations (e.g., Erm methyltransferase activity). Docking studies using software like AutoDock Vina paired with experimental validation (ITC) enhance reliability .
Q. How should researchers address contradictory data on the compound’s efficacy against macrolide-resistant strains?
Contradictions may arise from strain-specific resistance mechanisms or assay conditions. Use isogenic bacterial pairs (wild-type vs. resistant) and standardize protocols (e.g., Mueller-Hinton broth pH). Meta-analyses of published MIC data can identify trends, while mechanistic studies (e.g., ribosome binding assays) clarify discrepancies .
Methodological Frameworks
Q. What statistical approaches are recommended for analyzing dose-response relationships in resistance studies?
Non-linear regression (e.g., sigmoidal Emax model) fits dose-response curves. For resistance frequency analysis, Poisson regression accounts for rare-event data. Ensure power analysis determines adequate sample sizes to detect clinically relevant effect sizes .
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide research on this compound’s therapeutic potential?
- Feasible: Prioritize in vitro models before transitioning to complex animal studies.
- Novel: Explore understudied applications (e.g., biofilms or intracellular pathogens).
- Ethical: Adhere to institutional guidelines for antibiotic stewardship in animal trials.
- Relevant: Align with global priorities like WHO’s antimicrobial resistance (AMR) framework .
Data Reporting Standards
Q. Table 1: Key Parameters for Reporting Antibacterial Studies
| Parameter | Recommended Measurement Method | Example Values for this compound |
|---|---|---|
| MIC50 | Broth microdilution (CLSI guidelines) | 0.25 µg/mL (vs. S. pneumoniae) |
| Binding Affinity (Kd) | Isothermal Titration Calorimetry | 15 nM (wild-type ribosome) |
| Metabolic Stability | Liver microsomal half-life | t1/2 = 45 min (human microsomes) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
